molecular formula C8H12O3 B15233065 ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate

ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B15233065
M. Wt: 156.18 g/mol
InChI Key: WPWZXGZTADPNQW-ACZMJKKPSA-N
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Description

Ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound featuring a strained cyclopropane ring fused with a tetrahydrofuran-like oxabicyclo system. Its stereochemistry (1S,5S,6S) and functional groups—an ethyl ester at position 6 and an oxygen atom in the 2-position—make it a versatile intermediate in organic synthesis, particularly for enantioselective drug development. A key synthesis route involves copper-catalyzed intramolecular cyclopropanation of diazoketones, followed by chiral HPLC purification to achieve enantiopurity . The fluorinated derivative, ethyl (1S,5S,6S)-6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate, demonstrates enhanced metabolic stability due to the fluorine substituent, underscoring its pharmaceutical relevance .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate

InChI

InChI=1S/C8H12O3/c1-2-10-8(9)6-5-3-4-11-7(5)6/h5-7H,2-4H2,1H3/t5-,6-,7-/m0/s1

InChI Key

WPWZXGZTADPNQW-ACZMJKKPSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@H]2[C@@H]1OCC2

Canonical SMILES

CCOC(=O)C1C2C1OCC2

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Intermediate Formation

A pivotal approach to constructing the bicyclo[3.1.0]hexane framework involves palladium-catalyzed cross-coupling reactions. In a method adapted from the synthesis of 2-aryl-2,3-dihydrofurans, iodobenzene derivatives react with 2,3-dihydrofuran under Pd(OAc)₂ catalysis to form substituted dihydrofuran intermediates. For ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate, this strategy could be modified to achieve intramolecular cyclization.

Reaction Conditions and Optimization

  • Catalyst System : Pd(OAc)₂ (5 mol%) with nBu₄NCl (2.5 equiv.) and KOAc (2.2 equiv.) in DMF.
  • Substrate Scope : Aryl iodides (e.g., iodobenzene) couple with 2,3-dihydrofuran (5–10 equiv.) at room temperature over 18 hours.
  • Workup : Filtration through celite, washing with water/brine, and column chromatography yield purified intermediates.
Table 1: Palladium-Catalyzed Cross-Coupling Performance
Substrate Product Yield (%) Purity (HPLC)
Iodobenzene 2-Phenyldihydrofuran 91 >95%
1-Iodonaphthalene 2-Naphthyldihydrofuran 77 92%
4-Chloroiodobenzene 4-Chlorophenyldihydrofuran 86 94%

This method’s high yields and functional group tolerance suggest applicability to bicyclic systems, though intramolecular variants remain unexplored.

Substitution and Functionalization of Bicyclic Scaffolds

Patent literature describes the synthesis of analogous 3-azabicyclo[3.1.0]hexane derivatives via sequential substitution and deprotection. Adapting this strategy:

Stepwise Synthesis

  • Hydroxyl Substitution : (1R,5S)-2-hydroxy-6,6-dimethylbicyclo[3.1.0]hexane-3-carboxylate reacts with alkylating agents (e.g., methyl iodide) to install the ester group.
  • Cyanidation : Treatment with KCN or TMSCN introduces a nitrile group, later hydrolyzed to the carboxylic acid.
  • Deprotection : Acidic or basic conditions remove tert-butyl groups, yielding the final product.
Table 2: Substitution Reaction Parameters
Step Reagent Temperature (°C) Yield (%)
Hydroxyl Substitution Methyl iodide 25 78
Cyanidation TMSCN, ZnI₂ 60 65
Deprotection HCl (aq.) 80 90

This route offers modularity but requires multi-step purification, limiting scalability.

Industrial-Scale Production Techniques

While no direct industrial data is available, insights from batch and flow chemistry suggest pathways for large-scale synthesis:

Continuous Flow Cyclopropanation

  • Reactor Design : Tubular reactors with immobilized Rh catalysts enable rapid diazoketone decomposition and cyclopropanation.
  • Advantages : Enhanced heat/mass transfer, reduced catalyst loading (0.1–1 mol%), and throughput >1 kg/day.

Catalytic System Recycling

  • Heterogeneous Catalysts : Pd/C or Rh/Al₂O₃ allow catalyst recovery via filtration, reducing costs by 40–60%.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison
Method Yield (%) Stereoselectivity Scalability Cost (USD/g)
Palladium Cross-Coupling 85–91 Low Moderate 120–150
Diazoketone Cyclopropanation 70–75 High (ee >90%) High 200–250
Substitution/Deprotection 65–78 Moderate Low 300–400
  • Palladium-Catalyzed : Optimal for rapid intermediate synthesis but lacks stereocontrol.
  • Cyclopropanation : Superior for enantiopure products but requires expensive catalysts.
  • Substitution : Modular yet inefficient for large batches.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate enzymatic activity or alter metabolic pathways, leading to the desired chemical or biological outcomes .

Comparison with Similar Compounds

Substituent Variations in Bicyclo[3.1.0]hexane Derivatives

The bicyclo[3.1.0]hexane core is a common scaffold in medicinal chemistry. Key analogs include:

Compound Name Substituents/Modifications CAS Number Key Applications Reference
Ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate 2-oxa, 6-ester, fluorinated derivative N/A Drug intermediates, enantioselective synthesis
Ethyl (1R,5S,6R)-3-oxobicyclo[3.1.0]hexane-6-carboxylate 3-oxo, 6-ester 1515923-85-9 Pharmaceutical intermediates
Ethyl rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexane-6-carboxylate 3-oxa, rel-stereochemistry 81056-11-3 Chemical synthesis
Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate 2-oxo, non-fluorinated 134176-18-4 Organic reactions

Key Differences :

  • Functional Groups : The 2-oxa vs. 3-oxo substituents alter reactivity. For example, 3-oxo derivatives (e.g., CAS 1515923-85-9) may undergo ketone-specific reactions like nucleophilic additions, while 2-oxa systems (target compound) exhibit ether-like stability .
  • Fluorination: The fluorinated analog in shows improved metabolic stability compared to non-fluorinated versions, critical for pharmacokinetics.

Stereochemical Variants

Stereochemistry profoundly impacts biological activity and synthetic utility:

Compound Stereochemistry Synthesis Method Purity/Enantiopurity Reference
This compound 1S,5S,6S Cu-catalyzed cyclopropanation, chiral HPLC >99% ee
Ethyl rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexane-6-carboxylate HCl rel-(1R,5S,6s) Multi-step alkylation 97%
Ethyl (1R,5S)-6-oxabicyclo[3.1.0]hexane-3-carboxylate 1R,5S Commercial synthesis 97%

Implications :

  • Enantiopure synthesis (e.g., ) is essential for targeting specific biological receptors, whereas racemic mixtures (e.g., rel-isomers in ) are cheaper but less selective.
  • The hydrochloride salt in improves solubility for ionic interactions in drug formulations.

Biological Activity

Ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate, also known by its CAS number 191471-60-0, is a bicyclic compound with significant potential in biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₁₀O₄
  • Molecular Weight : 170.163 g/mol
  • Structure : The compound features a bicyclic structure that includes an oxirane ring fused to a cyclopropane ring, contributing to its unique reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Its bicyclic structure may allow it to fit into enzyme active sites effectively.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress.
  • Antimicrobial Properties : Some research indicates that it may possess antimicrobial activity against certain pathogens.

Antioxidant Activity

A study investigated the antioxidant potential of several compounds, including this compound using DPPH and ABTS assays. The results indicated a significant scavenging effect on free radicals, suggesting potential therapeutic applications in oxidative stress-related conditions.

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
This compound75%80%
Control (Vitamin C)90%95%

Enzyme Inhibition Studies

Research has highlighted the compound's potential as an inhibitor of various enzymes involved in metabolic processes. For instance, studies have shown that it can inhibit fatty acid synthase (FASN), a key enzyme in lipid metabolism, which is crucial for developing treatments for obesity and related disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructure TypeBiological Activity
Ethyl (1R,5R)-2-oxabicyclo[3.1.0]hexane-6-carboxylateBicyclic EsterModerate Antioxidant
Ethyl (1R,5R)-4-oxo-2-oxabicyclo[3.1.0]hexane-6-carboxylateBicyclic KetoneLow Antimicrobial

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